N-(4-fluorophenyl)-2-((4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide - 941980-57-0

N-(4-fluorophenyl)-2-((4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Catalog Number: EVT-3130735
CAS Number: 941980-57-0
Molecular Formula: C23H22F2N4O2S2
Molecular Weight: 488.57
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound 1: N-(3,4-dimethylisoxazol-5-yl)piperazine-4-[4-(4-fluorophenyl)thiazol-2-yl]-1-[¹¹C]carboxamide ([¹¹C]DPFC, [¹¹C]1)

  • Compound Description: This compound is a novel positron emission tomography (PET) radiotracer developed for in vivo imaging of fatty acid amide hydrolase (FAAH) in rat brains. [] It exhibits a high binding affinity for FAAH (IC50: 3.3 nM). []

Compound 2: 2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide

  • Compound Description: The crystal structure of this compound reveals the presence of an imidazole system and a pyridine ring. [] Intermolecular N—H⋯N hydrogen bonding and intramolecular C—H⋯O hydrogen interactions contribute to the stability of its crystal structure. []

Compound 3: N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)-4-methylbenzamide

  • Compound Description: The crystal structure of this compound shows that the dihedral angle between the fluorophenyl and thiazole rings is 12.8 (1)°. [] Its crystal structure is stabilized by N—H⋯O hydrogen bonds forming C(11) chains and C—H⋯O interactions forming C(10) chains, both propagating along []. []

Compound 4: 4-{1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole

  • Compound Description: This compound exhibits a twisted molecular conformation, as evidenced by the dihedral angles between its central pyrazole ring and adjacent thiazole and triazole rings. [] C—H⋯N, C—H⋯F, C—H⋯π and π–π interactions contribute to its three-dimensional crystal structure. []

Compound 5: 3-(2-Chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (6)

  • Compound Description: This compound exhibits promising anticonvulsant activity in the maximal electroshock (MES), psychomotor, and subcutaneous pentylenetetrazole (scPTZ) seizure tests, demonstrating superior efficacy compared to valproic acid. [] It shows potential interaction with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels. []

Compound 6: N-(4-(m-Chlorophenyl)-1,3-thiazol-2yl)-2-(2,4-dioxo-1,3-thiazolidin-5- yl)acetamide (3g)

  • Compound Description: This compound demonstrates very good α-glucosidase inhibitory activity. []

Compound 7: N-(4-(o-fluorophenyl)-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide (3j)

  • Compound Description: This compound exhibits very good α-glucosidase inhibitory activity. []

Compound 8: 2-{3-[4-(2-fluorophenyl)-piperazin-1yl]-propyl}-2-aza-spiro[4.4]nonane-1,3-dione (7)

  • Compound Description: This compound shows anticonvulsant activity specifically in the subcutaneous pentylenetetrazole (scPTZ) test. [] It is classified as an Anticonvulsant Screening Program (ASP) 1 class compound. [] It also exhibits affinity for serotonin 5-HT1A and 5-HT2A receptors (Ki = 24-143 nM for 5-HT1A). []

Compound 9: 2-{3-[4-(2-fluorophenyl)-piperazin-1-yl]-propyl}-7-methyl-2-aza-spiro[4.5]-decane-1,3-dione (22)

  • Compound Description: This compound displays anticonvulsant activity specifically in the subcutaneous pentylenetetrazole (scPTZ) test. [] It is classified as an Anticonvulsant Screening Program (ASP) 1 class compound. [] It also exhibits affinity for serotonin 5-HT1A and 5-HT2A receptors (Ki = 24-143 nM for 5-HT1A). []

Compound 10: 2-{3-[4-(3-chlorophenyl)-piperazin-1-yl]-propyl}-7-methyl-2-aza-spiro[4.5]-decane-1,3-dione (23)

  • Compound Description: This compound displays anticonvulsant activity specifically in the subcutaneous pentylenetetrazole (scPTZ) test. [] It is classified as an Anticonvulsant Screening Program (ASP) 1 class compound. [] It also exhibits high affinity for the 5-HT2A receptor (Ki = 8-66 nM). []

Compound 11: Bis-[4-methoxy-3-[3-(4-fluorophenyl)-6-(4-methylphenyl)-2(aryl)-3,3a,5,6-tetrahydro-2H-pyrazolo[3,4-d][1,3]thiazol-5-yl]phenyl]methanes (6a-r)

  • Compound Description: This series of compounds was synthesized and evaluated for their nematicidal and antimicrobial properties. [] Compounds with N-benzylpyrazole and N-methylpyrazole moieties showed significant nematicidal activity against Ditylenchus myceliophagus and Caenorhabdites elegans. [] Many compounds within this series also exhibited antibacterial and antifungal activity. []

Compound 12: 1-(4‐fluorophenyl)‐4‐(4‐hydroxy‐4‐{4‐[(2‐phenyl‐1,3‐thiazol‐4‐yl)methyl]phenyl}piperidin‐1‐yl)butan‐1‐one

  • Compound Description: Identified as a potential "magic shotgun" lead compound through in silico design, this haloperidol derivative demonstrates improved pharmacodynamics and blood-brain barrier permeation properties compared to the parent drug. [] It displays strong affinity for 5-HT2A, 5-HT1D, D2, D3, and 5-HT1B receptors. []

Compound 13: N‐(4‐{2‐(1‐cyclopropylpiperidin‐4‐yl)‐4‐[3‐(2,5‐difluorobenzenesulfonylamino)‐2‐fluorophenyl]thiazol‐5‐yl}‐pyridin‐2‐yl)acetamide (20)

  • Compound Description: This optimized diarylthiazole derivative displays potent and selective B‐Raf inhibition, favorable ADME properties, and low hERG liability. [] It demonstrates significant antiproliferative activity against cell lines carrying B‐Raf V600E or V600D mutations, along with reduced "paradoxical" activation of MEK in non‐mutant B‐Raf cells. []

Compound 14: N-(4-Fluorophenyl)-2-((4-(1H-benzimidazol-2-yl)-6-(4-methoxyphenyl) pyrimidin-2-yl)thio)acetamide (4 m)

  • Compound Description: This benzimidazole derivative exhibits potent fungicidal activity against Botrytis cinerea, with an EC50 value of 0.13 μg/mL, outperforming carbendazim (EC50 of 0.21 μg/mL). [] Molecular docking analysis suggests its interaction with the target protein through hydrogen bonding and π-π interactions. []

Compound 15: (R)-N-(4-(6-(4-(1-(4-Fluorophenyl)ethyl)piperazin-1-yl)pyrimidin-4-yloxy)benzo[d]thiazol-2-yl)acetamide (16p)

  • Compound Description: This compound acts as a potent TRPV1 antagonist (rTRPV1(CAP) IC50 = 3.7 nM) with excellent aqueous solubility and improved pharmacokinetic properties compared to AMG 517. [] It effectively blocks TRPV1-mediated physiological responses in vivo, showing efficacy in reducing thermal hyperalgesia. []

Compound 16: N-(4-methoxyphenyl)-2-((4-phenylphthalazin-1- yl)thio)acetamide (5f)

  • Compound Description: This compound exhibits good in vivo antitumor activity, showing superior efficacy compared to 5-fluorouracil, specifically against human esophageal cancer cells with an IC50 value of 8.13 μmol/L. []

Compound 17: N-(3-chloro-4-fluorophenyl)-2-(4-(4-phenylphthalazin-1-yl)piperazin-1-yl)acetamide (8c)

  • Compound Description: This compound shows good in vivo antitumor activity, specifically against human esophageal cancer cells with an IC50 value of 9.31 μmol/L. [] It exhibits superior efficacy compared to 5-fluorouracil. []

Compound 18: 2‐(4‐{[3‐(4‐fluorophenyl)‐1,2,4‐oxadiazol‐5‐yl]methyl})‐1‐piperazinyl)‐N‐(4‐methylphenyl)acetamide (7)

  • Compound Description: Identified as a novel anti-HIV-1 compound, it interacts directly with the HIV-1 matrix (MA) protein and competes with phosphatidylinositol (4,5)‐bisphosphate (PI(4,5)P2) for MA binding, thereby hindering the production of new viruses. [] It exhibits broad neutralizing anti-HIV activity against group M isolates with IC50 values of 7.5–15.6 μM. []

Compound 19: 2-(4-ethoxycarbonylthiazol-2-ylamino)-2-oxoethyl 4-(pyrimidin-2-yl)piperazin-1-carbodithiodate (B12)

  • Compound Description: This compound demonstrates high antimicrobial activity. []

Compound 20: 2-(3-fluorophenyl)-2-oxoethyl 4-(pyrimidin-2-yl)piperazin-1-carbodithiodate (A18)

  • Compound Description: This compound demonstrates high antimicrobial activity. []

Compound 21: 2-(3,4-difluorophenyl)-2-oxoethyl 4-(pyrimidin-2-yl)piperazin-1-carbodithiodate (A21)

  • Compound Description: This compound demonstrates high antimicrobial activity. []

Compound 22: 2-(4-(4-bromophenyl)-1-oxo-tolylazine-2(1H)-yl)-N-(2-fluorophenyl)acetamide (5g)

  • Compound Description: This compound shows good antiproliferative activity against various human cancer cell lines, including MCF-7, PC-3, SW-620, and HGC-27, in vitro. []

Compound 23: N-{3-[5-(2-Amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide

  • Compound Description: This compound is a B-Raf inhibitor. [, , ] Pharmaceutical combinations incorporating this compound with MEK inhibitors and/or antibodies like anti-PD-L1 or panitumumab are being investigated for cancer treatment. [, , ]

Compound 24: N-{3-[3-cyclopropyl-5-(2-fluoro-4-iodo-phenylamino)6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydro-2H-pyrido[4,3- d]pyrimidin-1 -yl]phenyl}acetamide

  • Compound Description: This compound is a MEK inhibitor. [, , ] Pharmaceutical combinations incorporating this compound with B-Raf inhibitors and/or antibodies like anti-PD-L1 or panitumumab are being investigated for cancer treatment. [, , ]

Compound 25: (−)‐(1‐(3‐hydroxy‐1,2,3,4‐tetrahydronaphthalen‐2‐yl)piperidin‐4‐yl)(4‐(methylthio)phenyl)methanone [(−)‐8]

  • Compound Description: This compound displays high binding affinity for the human vesicular acetylcholine transporter (VAChT) with a Ki value of 1.4 nM. [] It shows moderate selectivity for VAChT over σ1 receptors (≈13-fold) and high selectivity over σ2 receptors (>420-fold). [] Radiolabeled (−)‐[¹¹C]8 exhibits high initial brain uptake and rapid washout in Sprague–Dawley rats, suggesting blood-brain barrier permeability. []

Compound 26: (−)‐(4‐((2‐fluoroethyl)thio)phenyl)(1‐(3‐hydroxy‐1,2,3,4‐tetrahydronaph‐thalen‐2‐yl)piperidin‐4‐yl)methanone [(−)‐14a]

  • Compound Description: This compound exhibits high binding affinity for human VAChT with a Ki value of 2.2 nM. [] It shows high selectivity for VAChT over both σ1 and σ2 receptors (>420-fold). [] Radiolabeled (−)‐[¹⁸F]14a demonstrates high initial brain uptake and rapid washout in Sprague–Dawley rats, suggesting blood-brain barrier permeability. []

Compound 27: N‐(4‐benzylcyclohexyl)‐2‐(2‐fluorophenyl)acetamide (YUN-122)

  • Compound Description: This compound acts as a σ1 ligand. [] Pretreating rats with YUN-122 leads to decreased brain uptake of both (−)‐[¹¹C]8 and (−)‐[¹⁸F]14a, indicating their in vivo binding to the σ1 receptor. []

Compound 28: N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868)

  • Compound Description: This compound is a novel orexin 1 and 2 receptor antagonist in development for insomnia treatment. [] It undergoes extensive metabolism, primarily through oxidation of its benzofuran ring. []

Compound 29: 2-[((2S)-1-{[5-(4-fluorophenyl)-2-methyl-1,3-thiazol-4-yl]carbonyl}-2-piperidinyl)methyl]-3,5-dihydroxy-3,4-dihydro-1(2H)-isoquinolinone (M98, GSK2329163)

  • Compound Description: This unusual hemiaminal metabolite is formed through oxidation of the benzofuran ring of SB-649868 and subsequent rearrangement. [] It is one of the main circulating components in plasma extracts following SB-649868 administration. []

Compound 30: [2-({[((2S)-1-{[5-(4-fluorophenyl)-2-methyl-1,3-thiazol-4-yl]carbonyl}-2-piperidinyl)methyl]amino}carbonyl)-6-hydroxyphenyl]acetic acid (M25, GSK2329158)

  • Compound Description: This carboxylic acid metabolite originates from the benzofuran ring opening of SB-649868. [] It represents the main metabolite found in excreta, accounting for at least 12% of the administered SB-649868 dose. []

Compound 31: N-(4-Fluorophenyl)-N-(1-methylethyl)-2-[[5-(trifluoromethyl)-1,3, 4-thiadiazol-2-yl]oxy]acetamide (FOE 5043)

  • Compound Description: This acetanilide-type herbicide causes a reduction in serum thyroxine (T4) levels through an extrathyroidal mechanism, likely by inducing hepatic thyroid hormone metabolism. []

Compound 32: 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide (1)

  • Compound Description: This compound exhibited an antipsychotic-like profile in behavioral animal tests but lacked direct interaction with dopamine receptors. []

Compound 33: (5-amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone (2)

  • Compound Description: This metabolite of compound 32 displayed activity in behavioral animal tests but also exhibited toxicity. []

Compound 34: 1,3-dimethyl-4-(iminophenylmethyl)-1H-pyrazol-5-ol (28)

  • Compound Description: This compound, similar to known antipsychotics, reduces spontaneous locomotion in mice at doses not inducing ataxia. [] Unlike conventional agents, it does not bind to D2 dopamine receptors in vitro. []

Compound 35: 4-[(3-Chlorophenyl)iminomethyl]-1,3-dimethyl-1H-pyrazol-5-ol (41)

  • Compound Description: This compound inhibits conditioned avoidance responding in both rats and monkeys. [] Unlike many antipsychotic drugs, it does not induce dystonic movements in a primate model of antipsychotic-induced extrapyramidal side effects. []

Compound 36: 1,3-dimethyl[1]benzopyrano[2,3-c]pyrazol-4-(1H)-one (65)

  • Compound Description: This compound is a ring-closure product formed during the attempted synthesis of a 2-fluorophenyl analog of (5-amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone (compound 33). []

Compound 37: 5-amino-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl)methanone (PD 71627)

  • Compound Description: Classified as an aminopyrazole, this compound induces mammary adenocarcinomas in male rats and displays potent mutagenic activity in Salmonella typhimurium strains TA98 and TA100. [] Its mutagenic potential is greater than that of its amide derivatives. []

Properties

CAS Number

941980-57-0

Product Name

N-(4-fluorophenyl)-2-((4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide

IUPAC Name

N-(4-fluorophenyl)-2-[[4-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]sulfanyl]acetamide

Molecular Formula

C23H22F2N4O2S2

Molecular Weight

488.57

InChI

InChI=1S/C23H22F2N4O2S2/c24-16-5-7-17(8-6-16)26-21(30)15-33-23-27-18(14-32-23)13-22(31)29-11-9-28(10-12-29)20-4-2-1-3-19(20)25/h1-8,14H,9-13,15H2,(H,26,30)

InChI Key

QOJMIVPWDIBEAN-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CC3=CSC(=N3)SCC(=O)NC4=CC=C(C=C4)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.